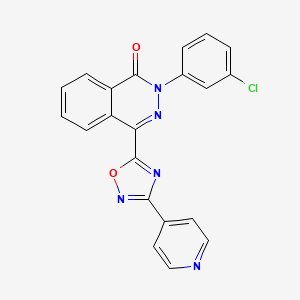
2-(3-chlorophenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-chlorophenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is a synthetic compound with potential applications in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Applications De Recherche Scientifique
Synthesis and Characterization
Chemical Synthesis and Structural Analysis
Compounds analogous to "2-(3-chlorophenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one" have been extensively studied for their unique chemical properties and structural configurations. For instance, the synthesis of 1,2,4-triazolo-, 1,3,4-oxadiazolo-, and 1,3,4-thiadiazol-phthalazine derivatives reveals their potential in antimicrobial activity research, demonstrating the versatility of such compounds in medicinal chemistry El-Hashash et al., 2012. Similarly, the synthesis and spectral characterisation of phthalazinone derivatives, including those with 1,3,4-oxadiazole moieties, underscore the importance of structural analysis in understanding their chemical behavior Mahmoud et al., 2012.
Antimicrobial and Anti-inflammatory Applications
The antimicrobial properties of phthalazine derivatives, as evidenced in the synthesis of various phthalazin-1(2H)-one compounds, highlight their potential in developing new antimicrobial agents. These compounds have shown significant activity against a range of microbial pathogens, suggesting their utility in addressing antibiotic resistance El-Hashash et al., 2012. Moreover, some derivatives exhibit anti-inflammatory properties, offering insights into the design of novel anti-inflammatory drugs Abd Alla et al., 2010.
Molecular Docking and Drug Design
Molecular Docking Studies
The interaction of similar compounds with biological targets through molecular docking studies sheds light on their potential therapeutic applications. For example, the molecular docking of antagonist compounds to the CB1 cannabinoid receptor provides valuable information on the interaction dynamics, which could be instrumental in drug design and development for treating conditions related to the endocannabinoid system Shim et al., 2002.
Anticancer and Antioxidant Research
Anticancer Potential
The synthesis and evaluation of novel 1,3,4-oxadiazoles, including those with pyridyl moieties, have been explored for their anticancer activities. Some compounds have shown promising results in inhibiting cancer cell growth, indicating their potential as anticancer agents Katariya et al., 2021.
Antioxidant Properties
Additionally, the antioxidant properties of triazolopyridine derivatives underscore the chemical diversity and therapeutic potential of these compounds, further supporting their role in scientific research aimed at discovering new treatments for oxidative stress-related diseases Bekircan et al., 2008.
Propriétés
IUPAC Name |
2-(3-chlorophenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClN5O2/c22-14-4-3-5-15(12-14)27-21(28)17-7-2-1-6-16(17)18(25-27)20-24-19(26-29-20)13-8-10-23-11-9-13/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQYSGXEDCOLSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC(=CC=C3)Cl)C4=NC(=NO4)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate](/img/structure/B2933013.png)
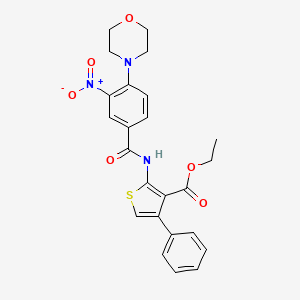
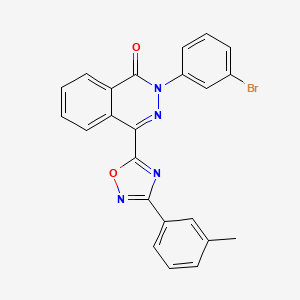
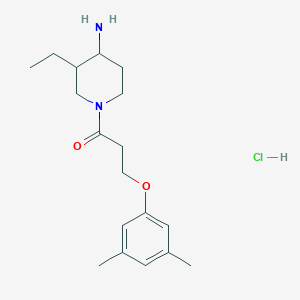

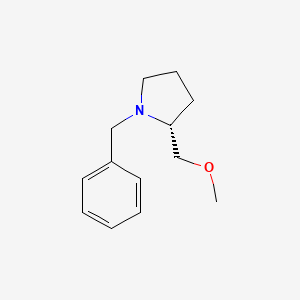

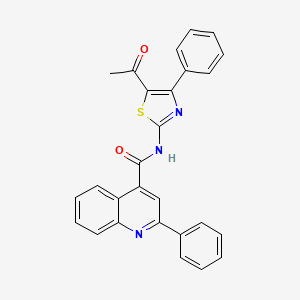

![N-[2-[5-(Trifluoromethyl)oxolan-2-yl]ethyl]prop-2-enamide](/img/structure/B2933032.png)
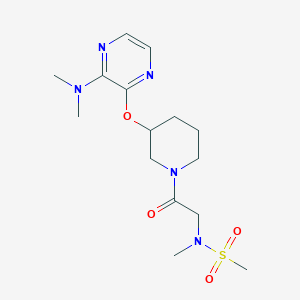
![((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2933034.png)
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2933035.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide](/img/structure/B2933036.png)